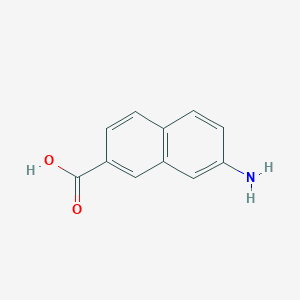

7-Amino-2-naphthoic acid

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C11H9NO2 |

|---|---|

分子量 |

187.19 g/mol |

IUPAC 名称 |

7-aminonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,12H2,(H,13,14) |

InChI 键 |

NBPYPKQPLKDTKB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC2=C1C=CC(=C2)N)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 7 Amino 2 Naphthoic Acid: Routes and Mechanistic Considerations

Classical Multi-Step Synthetic Strategies for 7-Amino-2-naphthoic Acid

Traditional methods for synthesizing this compound rely on a series of well-established chemical reactions. These strategies often involve the sequential introduction and modification of functional groups on a naphthalene (B1677914) scaffold.

Synthesis via Naphthalene Intermediates with Subsequent Functional Group Transformations

A primary route to this compound involves starting with a substituted naphthalene derivative and performing a sequence of reactions to introduce the amino and carboxylic acid groups at the desired positions. For instance, a common precursor is 2,7-dihydroxynaphthalene. The synthesis can proceed through the formation of a cyano group, which is then hydrolyzed to the carboxylic acid. The amino group can be introduced at a later stage through methods like the Bucherer reaction or by nitration followed by reduction.

Another classical approach starts from 2-naphthylamine. researchgate.net This method can be less satisfactory due to the formation of multiple isomers during the nitration step, leading to lower yields of the desired 6-nitro-2-naphthylamine intermediate. researchgate.net A more efficient route has been described starting from 6-bromo-2-naphthylamine, which provides the target compound in more satisfactory quantities. researchgate.net

A historical method for preparing aminonaphthoic acids involved the use of aminohydroxynaphthalene sulfonic acids, which are important intermediates in the dye industry. gla.ac.uk The goal was to develop methods to produce aminohydroxynaphthoic acids that correspond to commercially significant sulfonic acids like J-acid (2-amino-5-hydroxy-7-sulfonic acid). gla.ac.uk

Nitration and Reduction Pathways to Introduce the Amino Functionality

The introduction of the amino group onto the naphthalene ring is frequently accomplished through a two-step process of nitration followed by reduction. The nitration of a naphthalene derivative, such as a naphthoic acid or a protected aminonaphthalene, is typically carried out using a mixture of nitric acid and sulfuric acid. evitachem.com The position of nitration is directed by the existing substituents on the naphthalene ring.

Following nitration, the resulting nitro group is reduced to an amino group. evitachem.comevitachem.comsmolecule.com This reduction can be achieved using various reagents and conditions. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as stannous chloride (SnCl₂) in an acidic medium, or zinc dust in acetic acid. researchgate.netgoogle.comrsc.org For example, the reduction of a nitro-substituted naphthoic ester can be performed using palladium on carbon to yield the corresponding amino-substituted naphthoic ester, which is then hydrolyzed to the final product. google.com

Carboxylation Reactions for the Naphthoic Acid Moiety

The carboxylic acid group can be introduced onto the naphthalene ring through several methods. One common strategy is the hydrolysis of a nitrile (cyano) group. The Sandmeyer reaction, for instance, can be used to convert an amino group on the naphthalene ring into a nitrile, which is then hydrolyzed to the carboxylic acid.

Another approach is the direct carboxylation of a naphthalene derivative. This can be achieved through methods like the Kolbe-Schmitt reaction, where a naphthoxide is heated with carbon dioxide under pressure. While effective for some isomers, the regioselectivity can be a challenge.

More modern approaches to carboxylation involve the use of organometallic reagents. For example, a bromo-substituted aminonaphthalene can be converted to an organolithium or Grignard reagent, which then reacts with carbon dioxide to form the carboxylic acid.

Modern and Advanced Synthetic Approaches to this compound

Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the synthesis of this compound. These modern approaches often utilize transition metal catalysis and other novel activation methods.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, for example, allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium or copper catalyst. This can be applied to the synthesis of this compound by coupling a 7-halo-2-naphthoic acid derivative with an ammonia (B1221849) equivalent or a protected amine.

Rhodium-catalyzed reactions have also been developed for denitrative C-O bond formation, which could potentially be adapted for C-N bond formation. acs.org These methods offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Photocatalytic and Electrocatalytic Synthetic Routes

Photocatalysis and electrocatalysis represent emerging and sustainable approaches to organic synthesis. Photocatalytic methods can be used for C-H carboxylation of arenes using CO₂. chemrxiv.org This technology could potentially be applied to a suitable 7-aminonaphthalene derivative to directly install the carboxylic acid group. For instance, a photocatalytic system using an acridine-based ionic photocatalyst has been shown to be effective for the decarboxylation of aryl carboxylic acids, indicating the potential for reversible carboxylation reactions. acs.org

Electrocatalytic methods also offer green alternatives for synthesis. rsc.org For example, Ni/Ag-electrocatalytic cross-coupling has been used for the synthesis of unnatural amino acids via decarboxylative coupling, showcasing the potential for forming new C-C bonds adjacent to an amino acid functionality. nsf.gov While direct application to this compound is not yet widely reported, these advanced methodologies hold promise for future, more efficient synthetic routes. Recent research has also explored the use of 3-substituted 2-aminonaphthalene as a photocage for carboxylic acids, which involves a photoelimination reaction. acs.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is a critical step towards developing more sustainable and environmentally benign manufacturing processes. While specific studies on the green synthesis of this compound are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its known synthetic routes, primarily the amination of 7-hydroxy-2-naphthoic acid.

Key green chemistry principles applicable to this synthesis include:

Use of Safer Solvents and Reagents: Traditional methods for amination, such as the Bucherer reaction, often utilize reagents like sulfites and ammonia under pressure, which can present safety and environmental hazards. Green approaches would focus on replacing these with less hazardous alternatives. For instance, the use of supercritical fluids like carbon dioxide as a reaction medium could be explored.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. diva-portal.org Carboxylic acid reductases (CARs) and other enzymes could potentially be engineered to catalyze the amination of a suitable naphthoic acid precursor under mild, aqueous conditions. rsc.orgmdpi.com For example, a biocatalytic approach could involve the use of a laccase-mediated system for the synthesis of related aminonaphthoic acid derivatives. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and auxiliary substances.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis has been shown to be effective for the synthesis of related aminohydroxynaphthoic acids and could be a more energy-efficient alternative to conventional heating. researchgate.net

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Safer Solvents | Utilizing water or supercritical CO2 as the reaction medium. |

| Catalysis | Development of recyclable heterogeneous catalysts for amination. uantwerpen.be |

| Biocatalysis | Employing engineered enzymes like CARs or laccases for selective amination. rsc.orgmdpi.commdpi.com |

| Energy Efficiency | Exploring microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production methods, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. nih.gov While specific reports on the continuous flow synthesis of this compound are limited, the principles can be applied to its established synthetic pathways.

A continuous flow setup for the synthesis of this compound, likely from 7-hydroxy-2-naphthoic acid, would involve pumping the reactants through a heated and pressurized reactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality.

Potential benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, leading to faster reaction times and higher throughput.

Process Automation: Continuous flow systems can be readily automated, enabling unattended operation and real-time monitoring and control of reaction conditions.

The development of a continuous flow process for this compound would be a significant step towards a more efficient and scalable manufacturing process. smolecule.com

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact.

Solvent Effects and Reaction Medium Selection

The choice of solvent can significantly influence the rate and selectivity of the amination reaction. In the context of the Bucherer reaction for the synthesis of aminonaphthalenes, aqueous solutions of sodium bisulfite are commonly used. However, exploring alternative solvent systems could lead to improved performance. For instance, the use of co-solvents or phase-transfer catalysts might enhance the solubility of reactants and facilitate the reaction. Late-stage amination of drug-like benzoic acids has been successfully achieved in hexafluoroisopropanol (HFIP) with triethylamine (B128534) as an additive, suggesting that unconventional solvents could be beneficial. nih.gov

Temperature and Pressure Optimization Strategies

Temperature and pressure are critical parameters in the synthesis of this compound, particularly in pressure-dependent reactions like the Bucherer reaction. A study on the production of 6-hydroxy-2-naphthoic acid, a related compound, demonstrated that precise control of temperature and pressure is essential for achieving high yields and minimizing the formation of byproducts. google.com For the synthesis of this compound, a systematic study to determine the optimal temperature and pressure profile would be necessary to maximize the yield and selectivity of the amination process.

Catalyst Selection and Ligand Design for Improved Selectivity

The development of advanced catalyst systems is a key area of research for improving the synthesis of aminonaphthoic acids. For the amination of naphthols, transition metal catalysts, particularly copper-based systems, have shown promise. science.gov The design of specific ligands can enhance the activity and selectivity of these catalysts. For example, in the copper-catalyzed amination of chlorobenzoic acids, the choice of ligand was found to be crucial for achieving high yields. science.gov For the synthesis of this compound, the development of a catalyst system that can selectively aminate the 7-position of a suitable precursor would be a significant advancement.

Mechanistic Studies of this compound Synthetic Pathways

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The most probable synthetic route, the amination of 7-hydroxy-2-naphthoic acid, likely proceeds through a mechanism analogous to the Bucherer or Bucherer-Bergs reaction.

The Bucherer reaction involves the nucleophilic substitution of a hydroxyl group with an amino group in the presence of an aqueous sulfite (B76179) or bisulfite solution. The proposed mechanism involves the addition of bisulfite to the naphthol to form an adduct, which then undergoes nucleophilic attack by ammonia or an amine.

The Bucherer-Bergs reaction , on the other hand, is a multicomponent reaction that synthesizes hydantoins from carbonyl compounds, cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comorganic-chemistry.orgmdpi.com While not directly applicable to the synthesis of this compound from a hydroxyl precursor, it provides insights into the formation of amino-acid-like structures. The mechanism involves the formation of an aminonitrile intermediate, which then reacts with carbon dioxide and cyclizes. wikipedia.orgresearchgate.net

A plausible mechanistic pathway for the synthesis of this compound from 7-hydroxy-2-naphthoic acid via a Bucherer-type reaction would involve the following steps:

Formation of a Naphthol-Bisulfite Adduct: The 7-hydroxy-2-naphthoic acid reacts with bisulfite to form a more electrophilic intermediate.

Nucleophilic Attack by Ammonia: Ammonia, acting as a nucleophile, attacks the intermediate, leading to the displacement of the hydroxyl group.

Elimination of Bisulfite: The elimination of the bisulfite group results in the formation of the final product, this compound.

Computational studies using Density Functional Theory (DFT) could provide valuable insights into the reaction mechanism, transition states, and the role of substituents on the reactivity of the naphthoic acid system. researchgate.netmdpi.com Such studies can help in the rational design of more efficient catalysts and reaction conditions.

Elucidation of Rate-Determining Steps and Reaction Intermediates

The synthesis of aminonaphthoic acids can be approached through several routes, with the specific intermediates and rate-determining steps being highly dependent on the chosen precursors and reaction conditions. While detailed kinetic studies specifically for this compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from analogous and related transformations.

Common synthetic strategies for aromatic amines include the reduction of a corresponding nitro compound or the amination of a hydroxyl derivative.

Reduction of 7-Nitro-2-naphthoic Acid: A prevalent method for introducing an amino group is the reduction of a nitro group. This transformation typically proceeds via a series of intermediates. For instance, the reduction of a nitro group using a metal catalyst like stannous chloride (SnCl₂) involves the transfer of electrons from the metal. The process is believed to involve nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. The rate-determining step in such reductions can be the initial electron transfer to the nitro group or the subsequent protonation and dehydration steps of the hydroxylamine intermediate.

Amination of 7-Hydroxy-2-naphthoic Acid (Bucherer-type Reaction): The conversion of a hydroxynaphthalene derivative to an aminonaphthalene derivative can be achieved through reactions like the Bucherer or Bucherer-Bergs reaction, which involves heating the hydroxy compound with ammonia and a sulfite or bisulfite. The key intermediate in the Bucherer reaction is a naphthylbisulfite adduct. The reaction mechanism involves the addition of bisulfite to the keto-tautomer of the naphthol. This is followed by a nucleophilic substitution of the sulfite group by an amino group, which is often the rate-limiting step. The subsequent elimination of the sulfite regenerates the aromatic system.

From 2,7-Diaminonaphthalene: A synthetic route starting from 2,7-diaminonaphthalene would involve selective diazotization of one amino group, followed by a Sandmeyer-type reaction to introduce a cyano group (-CN). gla.ac.uk The resulting 7-amino-2-cyanonaphthalene intermediate would then undergo hydrolysis to yield the target carboxylic acid. gla.ac.uk In this multi-step process, the Sandmeyer reaction, which involves the copper-catalyzed substitution of the diazonium group, can be the rate-determining step.

A summary of potential key intermediates in different synthetic routes is provided below.

Table 1: Potential Reaction Intermediates in the Synthesis of this compound

| Starting Material | Synthetic Route | Key Intermediates |

|---|---|---|

| 7-Nitro-2-naphthoic acid | Nitro group reduction | 7-Nitroso-2-naphthoic acid, 7-Hydroxylamino-2-naphthoic acid |

| 7-Hydroxy-2-naphthoic acid | Bucherer-type reaction | Naphthol keto-tautomer, Sulfite adduct |

| 2,7-Diaminonaphthalene | Diazotization/Sandmeyer | 7-Amino-2-naphthalenediazonium salt, 7-Amino-2-cyanonaphthalene |

Energy Profiles of Key Transformations

Detailed energy profiles, including activation energies and transition state calculations, for the synthesis of this compound are not widely published. However, general principles from related reactions provide insight.

For the reduction of nitroarenes, the reaction pathway is thermodynamically favorable, but the initial activation barrier can be significant. The specific energy profile depends on the reducing agent and catalyst used.

Post-Synthetic Purification and Isolation Methodologies for High Purity this compound

Achieving high purity is essential, and several methods are employed for the purification and isolation of this compound. The choice of method depends on the nature of the impurities present, which are often unreacted starting materials or byproducts from side reactions.

Recrystallization: This is the most common method for purifying solid organic compounds. The crude this compound is dissolved in a suitable hot solvent in which it is soluble, while the impurities are either insoluble or sparingly soluble. Upon cooling, the pure compound crystallizes out and can be collected by filtration. For aminonaphthoic acids, alcohol-water mixtures, such as ethanol-water, are often effective. The product can be dissolved in hot ethanol, and water is added until turbidity is observed, followed by cooling to induce crystallization. orgsyn.org

Acid-Base Extraction: The amphoteric nature of this compound, containing both a basic amino group and an acidic carboxylic acid group, allows for purification via acid-base extraction. The crude product can be dissolved in a dilute aqueous base (like sodium hydroxide) to form the sodium salt of the carboxylic acid, leaving non-acidic impurities behind. After filtering off any insoluble material, the filtrate is acidified (e.g., with hydrochloric acid) to precipitate the purified this compound. orgsyn.org This process can be reversed by dissolving the crude product in dilute acid to protonate the amino group, removing non-basic impurities.

Chromatography: For obtaining very high purity or for separating isomers, chromatographic techniques are employed.

Column Chromatography: This method can be used, although it is typically more suitable for smaller scale purifications. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase are chosen to effectively separate the target compound from impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for both analytical and preparative-scale purification to achieve very high purity (≥95%). nih.gov It utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov

Complexation: In cases where isomeric impurities are present, selective complexation can be an effective separation strategy. For instance, in a related synthesis of aminohydroxynaphthoic acids, an isomeric mixture was separated by precipitating one isomer as an insoluble cobalt(II) complex salt, allowing the other to be isolated from the solution. researchgate.net

A summary of common purification techniques is presented in the table below.

Table 2: Purification Methodologies for this compound

| Method | Principle | Typical Solvents/Reagents | Efficacy |

|---|---|---|---|

| Recrystallization | Differential solubility at different temperatures | Ethanol/Water, Acetic Acid | Good for removing major soluble/insoluble impurities. orgsyn.org |

| Acid-Base Extraction | Exploits the amphoteric nature of the compound | NaOH, HCl, Water | Effective for separating acidic/basic/neutral impurities. orgsyn.org |

| Column Chromatography | Differential adsorption on a stationary phase | Silica gel, various organic solvent mixtures | High purity, suitable for small to medium scale. |

| RP-HPLC | Differential partitioning between stationary and mobile phases | C18 column, Acetonitrile/Water with buffers | Very high purity (≥95%), suitable for analytical and preparative scale. nih.gov |

| Selective Complexation | Formation of a specific, often insoluble, complex with one isomer | Metal salts (e.g., Cobalt(II) acetate) | Excellent for separating specific isomers. researchgate.net |

Compound Index

Advanced Spectroscopic and Structural Elucidation of 7 Amino 2 Naphthoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 7-Amino-2-naphthoic acid is characterized by distinct signals for each of the six aromatic protons. The electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH) exert significant influence on the chemical shifts of the protons on the naphthalene (B1677914) ring system. Protons on the ring bearing the amino group are expected to be shielded (shifted to a lower ppm value) compared to those on the ring with the carboxylic acid.

The proton attached to the carboxylic acid will appear as a broad singlet far downfield, typically above 12 ppm, due to hydrogen bonding. The two protons of the primary amine will also present as a broad singlet. The aromatic region will display a complex set of signals corresponding to the six protons on the naphthalene core. H-1 and H-3 are on the same ring as the carboxylic acid, while H-5, H-6, and H-8 are on the ring with the amino group. The specific chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound Predicted values are based on established substituent effects on the naphthalene ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~8.0 - 8.2 | Singlet | N/A |

| H-3 | ~7.8 - 8.0 | Doublet | ~8.5 |

| H-4 | ~7.7 - 7.9 | Doublet | ~8.5 |

| H-5 | ~7.5 - 7.7 | Doublet | ~8.8 |

| H-6 | ~7.0 - 7.2 | Doublet of Doublets | ~8.8, ~2.3 |

| H-8 | ~7.1 - 7.3 | Doublet | ~2.3 |

| -NH₂ | Variable (Broad) | Singlet | N/A |

| -COOH | >12 (Broad) | Singlet | N/A |

The ¹³C NMR spectrum provides information on all eleven carbon atoms in the this compound molecule. The spectrum will show ten signals in the aromatic region (typically 100-150 ppm) and one signal for the carboxylic acid carbon in the downfield region (typically >165 ppm). The carbon atom attached to the amino group (C-7) will be shifted upfield due to the shielding effect of the nitrogen atom, while the carbon attached to the carboxylic acid group (C-2) will be shifted downfield. The quaternary carbons (C-2, C-4a, C-7, C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their appearance in 2D NMR spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the naphthalene ring system.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~125 - 128 |

| C-2 | ~130 - 133 (Quaternary) |

| C-3 | ~128 - 131 |

| C-4 | ~124 - 127 |

| C-4a | ~134 - 137 (Quaternary) |

| C-5 | ~129 - 132 |

| C-6 | ~118 - 121 |

| C-7 | ~145 - 148 (Quaternary) |

| C-8 | ~108 - 112 |

| C-8a | ~126 - 129 (Quaternary) |

| -COOH | ~168 - 172 (Quaternary) |

Two-dimensional (2D) NMR experiments are essential for confirming the complete and unambiguous assignment of all proton and carbon signals. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, such as H-3 with H-4, and H-5 with H-6, helping to trace the connectivity within each ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals. Quaternary carbons, having no attached protons, will be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). columbia.edu The HMBC experiment is crucial for piecing together the molecular skeleton and for assigning the quaternary carbons. For example, the proton at H-1 would show a correlation to the quaternary carboxylic carbon (-COOH) and the quaternary C-8a. Similarly, correlations from multiple protons to the same quaternary carbon atom solidify its assignment.

Infrared (IR) and Raman Spectroscopic Investigations of Functional Group Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the vibrations of the molecular framework.

The IR and Raman spectra of this compound are dominated by characteristic bands from its two functional groups.

Carboxylic Acid (-COOH):

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

C=O Stretch: A very strong and sharp absorption band appears around 1680-1710 cm⁻¹ in the IR spectrum, corresponding to the carbonyl stretch. wayne.edu Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

Amine (-NH₂):

N-H Stretch: Two distinct bands are typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

N-H Bend: An N-H scissoring (bending) vibration is expected to appear around 1600-1650 cm⁻¹. This band may sometimes overlap with the aromatic C=C stretching vibrations.

Table 3: Key IR and Raman Vibrational Modes for Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| -NH₂ (Amine) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| N-H Scissoring (Bend) | 1600 - 1650 | Medium-Strong | |

| -COOH (Carboxylic Acid) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| C=O Stretch | 1680 - 1710 | Strong, Sharp |

The naphthalene ring system gives rise to a series of characteristic vibrations.

Aromatic C-H Stretch: These vibrations typically occur as sharp, medium-intensity bands just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1450-1620 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. researchgate.net

C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings. The specific pattern of bands in this "fingerprint" region can help confirm the 2,7-disubstitution pattern of the naphthalene core. researchgate.net For instance, the presence of isolated and adjacent hydrogens on the rings will give rise to distinct out-of-plane bending frequencies.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring, which often appear as strong signals, complementing the information obtained from IR spectroscopy. scispace.comnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₉NO₂. The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), can be compared to the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. zoex.comnih.gov A close match between the theoretical and experimental mass, typically within a few parts per million (ppm), confirms the elemental composition with high confidence. zoex.com The calculated monoisotopic mass for this compound is 187.06333 Da, which is identical to its isomer, 3-Amino-2-naphthoic acid. nih.gov

Table 1: Molecular Formula and Exact Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₂ |

| Molar Mass (Average) | 187.19 g/mol |

Tandem mass spectrometry (MS/MS) is employed to investigate the structural details of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. unito.it For this compound, the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 188.0706, would be selected as the precursor ion.

Common fragmentation pathways include:

Loss of water ([M+H - H₂O]⁺): A common initial fragmentation step for molecules with a carboxylic acid group, leading to a product ion at m/z 170.0600.

Loss of carbon monoxide ([M+H - CO]⁺): Following the loss of water, the resulting ion can lose carbon monoxide, a characteristic fragmentation of carboxylic acids, yielding an ion at m/z 142.0648.

Loss of the carboxyl group: A primary fragmentation can be the loss of the entire carboxyl group in the form of formic acid (HCOOH), resulting in an ion at m/z 142.0648. Alternatively, a sequential loss of water and carbon monoxide is often observed. nih.gov

Loss of ammonia (B1221849) ([M+H - NH₃]⁺): Fragmentation involving the amino group can lead to the neutral loss of ammonia, producing a product ion at m/z 171.0624.

The stable aromatic naphthalene core itself is less prone to fragmentation and would likely remain intact, resulting in a strong molecular ion peak. libretexts.org

Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([C₁₁H₁₀NO₂]⁺)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |

|---|---|---|---|

| 188.0706 | H₂O | [C₁₁H₈NO]⁺ | 170.0600 |

| 188.0706 | NH₃ | [C₁₁H₇O₂]⁺ | 171.0624 |

| 188.0706 | HCOOH | [C₁₀H₈N]⁺ | 142.0648 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic system in this compound.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene ring system. While specific, experimentally determined absorption maxima (λmax) and molar extinction coefficients (ε) for this compound are not widely published, the spectrum of the parent compound, 2-naphthoic acid, serves as a useful reference. 2-Naphthoic acid exhibits characteristic absorption maxima at approximately 236 nm, 280 nm, and 334 nm in an acidic mobile phase. sielc.com

Table 3: UV-Vis Absorption Maxima for the Reference Compound 2-Naphthoic Acid

| Compound | Absorption Maxima (λmax) |

|---|

The presence of substituents on the naphthalene core significantly influences the electronic absorption spectrum. The naphthalene moiety itself is the primary chromophore. The amino (-NH₂) and carboxylic acid (-COOH) groups act as auxochromes, modifying the absorption characteristics of the chromophore.

The amino group is a potent electron-donating group. Its lone pair of electrons can delocalize into the aromatic π-system, extending the conjugation. This has two main effects:

Bathochromic Shift (Red Shift): The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. tandfonline.com This results in the absorption of lower-energy, longer-wavelength light, shifting the absorption maxima to higher wavelengths compared to unsubstituted naphthalene.

Hyperchromic Effect: The probability of the electronic transition increases, leading to a greater molar extinction coefficient (ε) and thus a more intense absorption.

The carboxylic acid group is an electron-withdrawing group and its influence is generally less pronounced than that of the amino group. The combination of a strong electron-donating group (amino) and an electron-withdrawing group (carboxyl) on the naphthalene system is expected to cause a significant bathochromic shift in the absorption bands compared to 2-naphthoic acid alone.

X-ray Crystallography and Solid-State Structural Characterization of this compound

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

A search of publicly available crystallographic databases did not yield a determined crystal structure for this compound. However, the analysis of structurally related compounds can provide insight into the expected crystallographic parameters. For example, a polymorph of 6-hydroxy-2-naphthoic acid, a closely related derivative, has been characterized. researchgate.net An X-ray diffraction experiment on a suitable single crystal of this compound would reveal its crystal system, space group, and unit cell dimensions, providing an unambiguous confirmation of its solid-state structure. The presence of both a hydrogen-bond donor (the amino group) and a hydrogen-bond donor/acceptor (the carboxylic acid group) suggests that extensive intermolecular hydrogen bonding would be a key feature of its crystal packing.

Table 4: Representative Crystallographic Data for a Related Compound (6-Hydroxy-2-naphthoic Acid Polymorph)

| Parameter | Value |

|---|---|

| Formula | C₁₁H₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 8.6478(8) |

| b (Å) | 5.2261(5) |

| c (Å) | 18.7921(18) |

| β (°) | 94.518(3) |

| Volume (ų) | 846.66(14) |

Note: This data is for a related compound, 6-hydroxy-2-naphthoic acid, and is presented for illustrative purposes to show the type of information obtained from X-ray crystallography. researchgate.net

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Amino-2-naphthoic acid |

| 2-Naphthoic acid |

| 6-Hydroxy-2-naphthoic acid |

Determination of Molecular Geometry and Conformation

The precise molecular geometry and conformational preferences of this compound have not been definitively determined through single-crystal X-ray diffraction studies, as publicly available crystallographic data for this specific isomer is limited. However, valuable insights can be inferred from the well-established structures of related aromatic carboxylic acids and other isomers of aminonaphthoic acid.

The molecule is expected to be largely planar due to the aromatic nature of the naphthalene ring system. The carboxylic acid group (-COOH) and the amino group (-NH2) are substituted on this rigid bicyclic framework. The planarity of the naphthalene core is a defining feature, with bond lengths and angles within the fused rings being consistent with those of naphthalene itself.

The conformation of the carboxylic acid group relative to the naphthalene ring is of particular interest. In many aromatic carboxylic acids, the carboxylic group is found to be coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from adjacent substituents can lead to a twisting of the -COOH group out of the plane of the ring. For 2-naphthoic acid, the carboxylic acid group is generally found to be coplanar with the naphthalene ring. It is reasonable to assume a similar arrangement in this compound, as the amino group at the 7-position is distant from the carboxylic acid at the 2-position, minimizing steric repulsion.

The orientation of the hydroxyl group within the carboxylic acid function can exist in two main conformations: syn and anti, referring to the dihedral angle of the H-O-C=O bonds. In the solid state, the syn conformation is overwhelmingly favored in carboxylic acids as it facilitates the formation of stable hydrogen-bonded dimers. It is highly probable that this compound also adopts this syn conformation in the crystalline state.

Illustrative Molecular Geometry Parameters (Based on 2-Naphthoic Acid)

| Parameter | Expected Value Range |

| C-C (aromatic) | 1.36 - 1.42 Å |

| C-C (carboxyl) | 1.47 - 1.51 Å |

| C=O | 1.20 - 1.25 Å |

| C-O | 1.31 - 1.36 Å |

| C-N | 1.38 - 1.46 Å |

| C-C-C (ring angle) | ~120° |

| O=C-O (angle) | ~122° |

| C-C-O (angle) | ~115° |

Note: This table is illustrative and provides expected ranges based on crystallographic data of 2-naphthoic acid and other similar aromatic carboxylic acids. The actual values for this compound would require experimental determination.

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds, a common feature in the crystal structures of amino acids and carboxylic acids. nih.gov The presence of both a hydrogen bond donor (the amino group and the carboxylic acid's hydroxyl group) and acceptor sites (the carbonyl oxygen and the nitrogen of the amino group) allows for the formation of a robust and intricate hydrogen-bonding network.

The most prominent and predictable hydrogen bonding motif is the formation of centrosymmetric dimers through the carboxylic acid groups of two adjacent molecules. iucr.org This is a highly stable arrangement where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the second molecule, and vice versa, creating a characteristic R22(8) ring motif.

In addition to the carboxylic acid dimers, the amino group is expected to play a crucial role in linking these dimers into a more extended three-dimensional architecture. The -NH2 group can act as a hydrogen bond donor, forming N-H···O bonds with the carbonyl oxygen of the carboxylic acid group of a neighboring dimer. It is also possible for the nitrogen atom to act as a hydrogen bond acceptor, participating in O-H···N interactions with the carboxylic acid group, although this is less common when the more favorable carboxylic acid dimer can form.

Illustrative Hydrogen Bonding Parameters (Based on Analogous Structures)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H | H | O=C | ~0.8-1.0 | ~1.6-1.8 | ~2.6-2.7 | ~170-180 |

| N-H | H | O=C | ~0.8-1.0 | ~1.9-2.2 | ~2.8-3.1 | ~150-170 |

Note: This table is illustrative and provides expected ranges for hydrogen bond geometries based on data from other aminonaphthoic acids and aromatic amino acids. The actual parameters for this compound can only be determined experimentally.

Without a definitive crystal structure, the precise details of the intermolecular interactions and the resulting crystal packing for this compound remain speculative. However, the fundamental principles of hydrogen bonding and crystal engineering provide a strong basis for predicting the general features of its solid-state architecture.

Reaction Chemistry of 7 Amino 2 Naphthoic Acid: Derivatization and Functionalization Strategies

Reactions Involving the Amine Functional Group

The primary aromatic amine group in 7-amino-2-naphthoic acid is a versatile nucleophile and a precursor to the highly reactive diazonium salts. Its reactivity is central to many synthetic pathways.

The amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides, acid anhydrides, or other carboxylic acids (often requiring an activating agent), to form stable amide derivatives. This reaction is fundamental in peptide synthesis and for modifying the electronic properties of the naphthalene (B1677914) ring system. nih.govthermofisher.com Friedel-Crafts acylation principles can also be relevant for introducing aryl keto groups. nih.gov The reaction typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product |

| Acetyl chloride | 7-(Acetylamino)-2-naphthoic acid |

| Benzoyl chloride | 7-(Benzoylamino)-2-naphthoic acid |

| Acetic anhydride (B1165640) | 7-(Acetylamino)-2-naphthoic acid |

| Succinic anhydride | 4-((7-carboxy-2-naphthyl)amino)-4-oxobutanoic acid |

Alkylation Reactions and Quaternization

N-alkylation of the amino group can be achieved using alkylating agents like alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. Depending on the stoichiometry and reaction conditions, this can lead to the formation of secondary amines, tertiary amines, and ultimately, quaternary ammonium (B1175870) salts (quaternization). monash.edu Protecting groups, such as o-nitrobenzenesulfonyl (o-NBS), can be employed for site-selective alkylation, particularly in the context of peptide synthesis. monash.edu

Table 2: Products of N-Alkylation

| Alkylating Agent | Product (Mono-alkylation) | Product (Quaternization) |

| Methyl iodide | 7-(Methylamino)-2-naphthoic acid | 7-(Trimethylammonio)-2-naphthoate |

| Ethyl bromide | 7-(Ethylamino)-2-naphthoic acid | 7-(Triethylammonio)-2-naphthoate |

| Benzyl chloride | 7-(Benzylamino)-2-naphthoic acid | 7-(Tribenzylammonio)-2-naphthoate |

Diazotization and Coupling Reactions for Azo Dye Precursors

One of the most significant reactions of primary aromatic amines is diazotization. organic-chemistry.org The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgdtic.mil

The resulting 7-carboxy-2-naphthalenediazonium salt is a highly valuable intermediate. organic-chemistry.org Diazonium salts are versatile electrophiles that can participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce intensely colored azo compounds. rsc.org This reaction is the foundation for the synthesis of a wide variety of azo dyes. The stability of the diazonium salt is crucial; while aromatic diazonium salts can be isolated if the counterion is non-nucleophilic, aliphatic diazonium salts are generally unstable. organic-chemistry.orgnih.gov

Table 3: Azo Coupling Reactions

| Coupling Partner | Resulting Azo Compound Class |

| Phenol (B47542) | Hydroxy azo compound |

| Aniline | Amino azo compound |

| N,N-Dimethylaniline | N,N-Dimethylamino azo compound |

| 2-Naphthol | Naphthylazo compound |

Schiff Base Formation with Aldehydes and Ketones

The primary amino group undergoes a condensation reaction with aldehydes or ketones to form imines, commonly known as Schiff bases. rroij.comrroij.com This reaction, which is often reversible and can be catalyzed by either acid or base, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. rroij.comnih.gov Schiff bases derived from amino acids and their derivatives are studied for their coordination chemistry and biological relevance. rroij.comresearchgate.net

Table 4: Schiff Base Formation

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | 7-(((E)-benzylidene)amino)-2-naphthoic acid |

| Salicylaldehyde | 7-(((E)-2-hydroxybenzylidene)amino)-2-naphthoic acid |

| Acetone | 7-((propan-2-ylidene)amino)-2-naphthoic acid |

| Cyclohexanone | 7-((cyclohexylidene)amino)-2-naphthoic acid |

Reactions with Isocyanates and Isothiocyanates

The nucleophilic amino group readily adds across the C=N double bond of isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S). The reaction with isocyanates yields N,N'-disubstituted ureas, while the reaction with isothiocyanates produces the corresponding N,N'-disubstituted thioureas. nih.govscirp.org This process is an efficient method for amide bond formation, with the reaction of thiocarboxylates and isocyanates proceeding with the loss of a simple byproduct like carbon oxysulfide (COS). nih.gov

Table 5: Reactions with Isocyanates and Isothiocyanates

| Reagent | Product Class |

| Phenyl isocyanate | Substituted Urea (B33335) |

| Methyl isothiocyanate | Substituted Thiourea |

| Benzoyl isothiocyanate | N-Benzoylthiourea derivative |

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is typically less reactive than the amine group but can be transformed into a variety of other functional groups through standard organic reactions. These transformations often require activation of the carboxyl group.

Key reactions include:

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters via Fischer esterification. This is a reversible equilibrium-controlled process. libretexts.orglibretexts.org

Amide Formation: The direct reaction with an amine is difficult due to acid-base neutralization. libretexts.orglibretexts.org Therefore, the carboxylic acid is typically activated first. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. libretexts.org

Conversion to Acyl Chlorides: The carboxylic acid can be converted to the more reactive 7-amino-2-naphthoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The resulting acyl chloride is a highly versatile intermediate that can readily react with nucleophiles like alcohols, amines, and carbanions.

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Table 6: Derivatization of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methyl Ester |

| Amide Formation | Ammonia (B1221849), DCC | Primary Amide |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl Chloride |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

Esterification Reactions for Diverse Ester Derivatives

The carboxylic acid group of this compound can be readily converted into a wide range of ester derivatives. This transformation is a cornerstone of its chemical modification, enabling changes in solubility, steric properties, and reactivity. The esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a catalyst.

Common methods for the esterification of amino acids, which are directly applicable to this compound, include:

Acid-Catalyzed Esterification (Fischer Esterification) : This classic method involves heating the amino acid in an excess of the desired alcohol with a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride.

Reaction with Thionyl Chloride in Alcohol : A highly effective method where thionyl chloride reacts with the alcohol to form HCl in situ, which catalyzes the esterification. This is a common procedure for preparing amino acid methyl esters. nih.gov

Trimethylchlorosilane (TMSCl) in Alcohol : A mild and efficient room-temperature method for converting amino acids into their corresponding esters. nih.gov TMSCl reacts with the alcohol to generate the necessary acidic catalyst for the reaction. nih.gov

Chlorosulphonic Acid in Alcohol : This process involves the in-situ preparation of a hydrosulphate from chlorosulphonic acid and an alcohol, which then acts as the esterification agent for the amino acid. google.com

These reactions allow for the synthesis of various alkyl and aryl esters, depending on the alcohol used.

| Reagent/Catalyst | Alcohol (ROH) | Resulting Ester Derivative | General Conditions |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Methanol (CH₃OH) | Methyl 7-amino-2-naphthoate | Reflux in Methanol |

| Trimethylchlorosilane (TMSCl) | Ethanol (C₂H₅OH) | Ethyl 7-amino-2-naphthoate | Room temperature |

| Sulfuric Acid (H₂SO₄) | Propanol (C₃H₇OH) | Propyl 7-amino-2-naphthoate | Heating/Reflux |

| Chlorosulphonic Acid (ClSO₃H) | Methanol (CH₃OH) | Methyl 7-amino-2-naphthoate | Controlled temperature addition |

Amidation Reactions (Peptide Coupling Analogues)

The formation of an amide bond by reacting the carboxylic acid group of this compound with a primary or secondary amine is a fundamental transformation, analogous to peptide bond formation in biochemistry. bachem.com Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to drive off water, which can be incompatible with sensitive molecules. encyclopedia.pub Therefore, the carboxylic acid is typically activated first using a coupling reagent. bachem.comnih.gov

This activation process creates a reactive intermediate that is readily attacked by the amine nucleophile to form the amide bond under mild conditions. bachem.com This methodology is central to solid-phase and solution-phase peptide synthesis and is directly applicable to this compound. bachem.com

Common coupling reagents used in these amidation reactions include:

Carbodiimides : Compounds like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions. bachem.com

Phosphonium Salts : Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for forming amide bonds, including those involving sterically hindered components. bachem.com

Aminium/Uronium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most popular and efficient coupling agents, known for high yields and fast reaction times. bachem.comyoutube.com

| Reagent Class | Example Reagent | Typical Additive | Key Feature |

|---|---|---|---|

| Carbodiimides | DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Forms a soluble urea byproduct. |

| Phosphonium Salts | PyBOP | None required | Effective, non-toxic alternative to BOP. bachem.com |

| Aminium/Uronium Salts | HATU | HOAt (1-Hydroxy-7-azabenzotriazole) | Highly efficient, especially for difficult couplings. bachem.comyoutube.com |

| Aminium/Uronium Salts | HBTU | HOBt (1-Hydroxybenzotriazole) | Widely used with a good balance of reactivity and stability. bachem.com |

Reduction to Alcohols and Oxidation to Anhydrides

Reduction to Alcohols: The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (7-aminonaphthalen-2-yl)methanol. This transformation is a fundamental conversion in organic synthesis. organic-chemistry.org While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often unselective. nih.gov Milder and more chemoselective methods have been developed.

Applicable reduction methods include:

Borane Reagents : Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS), is a classic reagent for the selective reduction of carboxylic acids in the presence of other functional groups like esters.

Sodium Borohydride (B1222165) with Activators : Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce carboxylic acids. However, its reactivity can be enhanced by additives. One method involves the in-situ activation of the carboxylic acid with 1-propanephosphonic acid cyclic anhydride (T3P), followed by reduction with NaBH₄. core.ac.uk

Catalytic Hydrosilylation : Modern methods utilize transition metal catalysts, such as those based on manganese, to effect the reduction of carboxylic acids using silanes (e.g., phenylsilane) as the reducing agent. nih.gov These catalytic methods are often more environmentally friendly. nih.gov

Oxidation to Anhydrides: The formation of a carboxylic anhydride from this compound would involve the condensation of two molecules with the elimination of water. This is typically achieved by heating the carboxylic acid with a strong dehydrating agent, such as acetic anhydride or phosphorus pentoxide. The product would be 7-amino-2-naphthoic anhydride. While this reaction is chemically feasible, it is less common than esterification or amidation for modifying this specific compound.

Salt Formation with Bases and Metal Ions

As an amphoteric molecule, this compound can form salts through reactions at both its acidic and basic sites.

Reaction with Bases : The carboxylic acid group (-COOH) is acidic and will readily react with inorganic bases (e.g., sodium hydroxide, potassium carbonate) or organic bases (e.g., triethylamine) to form the corresponding carboxylate salt (e.g., sodium 7-amino-2-naphthoate). This reaction is a simple acid-base neutralization.

Reaction with Metal Ions : The carboxylate anion can act as a ligand, coordinating with various metal ions to form metal complexes or salts. tandfonline.com The stability and structure of these complexes depend on the nature of the metal ion. Transition metals, for instance, can form coordination complexes involving the carboxylate oxygen atoms. tandfonline.comekb.eg The formation of these metal complexes can follow stability trends such as the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). ekb.eg

Reactions Involving the Aromatic Naphthalene Ring System

The naphthalene ring of this compound is susceptible to electrophilic attack, and its reactivity and the position of substitution (regioselectivity) are governed by the electronic effects of the existing amino and carboxyl substituents. wikipedia.orgchemistrytalk.org

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (SₑAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The outcome of such reactions on a substituted ring depends on the nature of the substituents already present. chemistrytalk.orgtotal-synthesis.com

Amino Group (-NH₂) : This is a powerful activating group due to its ability to donate electron density to the ring via resonance. It strongly directs incoming electrophiles to the ortho and para positions. total-synthesis.com

Carboxylic Acid Group (-COOH) : This is a deactivating group because it withdraws electron density from the ring through both inductive and resonance effects. It directs incoming electrophiles to the meta position. chemistrytalk.org

In this compound, the strongly activating, ortho, para-directing amino group at the C7 position dominates the regiochemical outcome over the deactivating, meta-directing carboxylic acid group at the C2 position. total-synthesis.com Therefore, electrophilic substitution is expected to occur at the positions activated by the amino group, which are C6 and C8 (ortho to the amino group). The C6 position is also meta to the deactivating carboxyl group, which is a consistent electronic preference.

| Reaction | Typical Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 6-Nitro- and 8-Nitro-7-amino-2-naphthoic acid |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Br⁺ or Cl⁺ | 6-Bromo- and 8-Bromo-7-amino-2-naphthoic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-6-sulfonic acid and -8-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | Reaction is often problematic on rings with strong activating groups like -NH₂ due to complexation with the Lewis acid catalyst. N-acylation is a likely side reaction. |

Nucleophilic Aromatic Substitution (if activated appropriately)

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is fundamentally different from SₑAr and requires specific conditions. For an SₙAr reaction to proceed, the aromatic ring must be electron-deficient and possess a good leaving group (such as a halide). chemistrysteps.com The electron deficiency is typically achieved by having one or more strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

The native this compound molecule is not a suitable substrate for SₙAr. The presence of the electron-donating amino group makes the ring electron-rich, which disfavors attack by a nucleophile. chemistrysteps.com

However, the molecule could be chemically modified to become reactive towards nucleophiles. An appropriate activation strategy would involve:

Introduction of a strong electron-withdrawing group : For example, nitration of the ring (as described in 4.3.1) would introduce a nitro group.

Conversion of an existing group into a good leaving group : The amino group itself can be converted into an excellent leaving group, the diazonium salt (-N₂⁺), by treatment with nitrous acid (e.g., from NaNO₂/HCl).

If, for example, a nitro group were introduced at the C8 position and the amino group at C7 was converted to a diazonium salt, the resulting molecule would be highly activated for nucleophilic attack at the C7 position, with the dinitrogen molecule (N₂) acting as the leaving group.

Catalytic Hydrogenation and Reduction of Aromaticity

The reduction of the naphthalene ring system in this compound can be achieved through methods such as catalytic hydrogenation, which typically reduces the aromaticity, and dissolving metal reductions, like the Birch reduction, which can yield partially saturated rings.

Catalytic Hydrogenation: Catalytic hydrogenation of aromatic carboxylic acids is a well-established transformation, though specific studies on this compound are not extensively documented in readily available literature. rsc.org However, by analogy to the hydrogenation of other aromatic amino acids and naphthalene derivatives, several outcomes are predictable depending on the reaction conditions. researchgate.net Under mild conditions, using catalysts like palladium on carbon (Pd/C), it is possible to reduce other functional groups without affecting the aromatic ring. libretexts.org Conversely, forcing conditions, such as high pressure and temperature with catalysts like rhodium (Rh), ruthenium (Ru), or platinum (Pt), are required to hydrogenate the stable naphthalene core. libretexts.orgumaine.edu

The reaction can proceed in stages, first yielding a 7-amino-5,6,7,8-tetrahydro-2-naphthoic acid, where one of the rings is saturated. Under more vigorous conditions, complete saturation to the corresponding decalin derivative (7-aminodecahydronaphthalene-2-carboxylic acid) is possible. The carboxylic acid group itself can also be reduced to an alcohol, a reaction often achieved with ruthenium catalysts. umaine.eduresearchgate.net

Birch Reduction: The Birch reduction offers a method for the partial reduction of aromatic rings, yielding 1,4-cyclohexadiene (B1204751) derivatives. masterorganicchemistry.com This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol as a proton source. masterorganicchemistry.com For substituted naphthalenes, the regioselectivity of the reduction is influenced by the electronic properties of the substituents. The amino group (-NH₂) is an electron-donating group, while the carboxylate group (-COO⁻ under basic conditions) is electron-withdrawing. The interplay of these groups directs the addition of electrons and protons, typically leading to reduction in the ring that does not bear the electron-donating group. The expected product for this compound would be a dihydro-naphthalene derivative.

Table 1: Potential Reduction Strategies for this compound

| Reaction Type | Reagents & Catalysts | Typical Conditions | Expected Major Product(s) |

| Partial Hydrogenation | H₂, Ru/C or Rh/C | Moderate pressure and temperature | 7-Amino-5,6,7,8-tetrahydro-2-naphthoic acid |

| Full Hydrogenation | H₂, Rh/C or RuO₂ | High pressure and temperature | 7-Aminodecahydronaphthalene-2-carboxylic acid |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | Low temperature (-33°C) | 7-Amino-1,4-dihydro-2-naphthoic acid |

Cyclization and Condensation Reactions of this compound to Form Heterocyclic Systems

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic carboxylic acid group, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of one or both of these functional groups to build new rings onto the naphthalene scaffold.

Naphthoxazinones: Analogous to the synthesis of benzoxazinones from anthranilic acid, this compound can be readily converted to naphthoxazinone derivatives. nih.gov This transformation typically involves the acylation of the amino group with an acid chloride or anhydride, followed by a cyclodehydration reaction. nih.gov For example, treating this compound with a benzoyl chloride in the presence of a base like pyridine (B92270) would first form an intermediate N-benzoylamino-naphthoic acid, which then undergoes intramolecular ring closure to yield a 2-phenyl-naphtho[2,1-d] nih.govorganic-chemistry.orgoxazin-4-one derivative. This method is versatile, allowing for the introduction of various substituents at the 2-position of the resulting heterocycle depending on the acylating agent used. nih.gov

Quinolines: The synthesis of quinoline (B57606) rings fused to the naphthalene system (benzo[g]quinolines) from this compound is more complex and often requires modification of the starting material or the use of classic quinoline syntheses under specific conditions. For instance, a modified Friedländer annulation could be envisioned if the this compound is first converted to a derivative containing a carbonyl group ortho to the amine (i.e., at the 8-position). More directly, reactions like the Doebner-von Miller synthesis, which condenses anilines with α,β-unsaturated carbonyl compounds in the presence of acid, could potentially be adapted to form a fused quinoline ring system. nih.gov

Table 2: Synthesis of Naphthoxazinones from this compound

| Reactant 2 | Base/Catalyst | Conditions | Product |

| Acetyl Chloride | Pyridine | Room Temperature | 2-Methyl-naphtho[2,1-d] nih.govorganic-chemistry.orgoxazin-4-one |

| Benzoyl Chloride | Pyridine | Room Temperature | 2-Phenyl-naphtho[2,1-d] nih.govorganic-chemistry.orgoxazin-4-one |

| Acetic Anhydride | Heat | Reflux | 2-Methyl-naphtho[2,1-d] nih.govorganic-chemistry.orgoxazin-4-one |

The formation of heterocyclic systems from this compound is governed by fundamental organic reaction mechanisms, primarily involving nucleophilic attack and condensation.

For the synthesis of naphthoxazinones , the mechanism proceeds in two key steps:

N-Acylation: The amino group (-NH₂) of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride). This results in the formation of an N-acyl-7-amino-2-naphthoic acid intermediate.

Intramolecular Cyclodehydration: The hydroxyl group of the carboxylic acid then performs a nucleophilic attack on the newly introduced amide carbonyl carbon. This intramolecular cyclization forms a tetrahedral intermediate, which subsequently collapses by eliminating a molecule of water, yielding the stable, six-membered naphthoxazinone ring. nih.gov This final step is often promoted by heat or acid/base catalysis.

The mechanisms for quinoline synthesis are more varied. In a hypothetical Doebner-von Miller type reaction, the mechanism would likely involve:

Michael Addition: The amino group of this compound would act as a nucleophile in a conjugate addition to an α,β-unsaturated aldehyde or ketone.

Cyclization: The resulting intermediate would then undergo an intramolecular electrophilic attack from the naphthalene ring onto a carbonyl group (or a protonated derivative).

Dehydration and Oxidation: The final steps would involve dehydration to form a dihydroquinoline intermediate, which is then oxidized to the fully aromatic fused quinoline system.

Stereoselective Transformations and Chiral Derivatization (if applicable)

This compound is an achiral molecule. Therefore, discussions of stereoselectivity apply to reactions that introduce chirality, either by creating a new stereocenter or by derivatizing the molecule with a chiral auxiliary.

Chiral Derivatization: The amino and carboxylic acid functional groups are convenient handles for chiral derivatization. This is often employed for analytical purposes, such as the separation of enantiomers or the determination of enantiomeric purity in a mixture. The amino group can be reacted with chiral derivatizing agents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or the acid chloride of (S)-naproxen, to form a pair of diastereomers. nih.govnih.govescholarship.org These diastereomers possess different physical properties and can be separated and quantified using techniques like chiral chromatography or NMR spectroscopy. Similarly, the carboxylic acid can be esterified with a chiral alcohol to form diastereomeric esters.

Stereoselective Transformations: While the parent molecule is achiral, it can be a substrate in stereoselective reactions after suitable modification. For example, if the naphthalene ring were to be asymmetrically hydrogenated using a chiral catalyst, it would generate stereocenters in the resulting tetrahydro- or decahydronaphthalene (B1670005) ring system. Another potential strategy involves converting the carboxylic acid to a prochiral ketone; subsequent asymmetric reduction of this ketone using chiral reducing agents (e.g., those used in Corey-Bakshi-Shibata reduction) would yield a chiral secondary alcohol with high enantioselectivity. Such transformations would convert the achiral starting material into a valuable chiral building block for further synthesis.

Theoretical and Computational Chemistry Studies on 7 Amino 2 Naphthoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of 7-Amino-2-naphthoic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and preferred three-dimensional arrangement.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), can be used to optimize the molecular geometry and calculate various electronic properties. nih.gov

These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. Furthermore, DFT is utilized to compute key physicochemical parameters that describe the molecule's reactivity, such as total energy, dipole moment, and electrostatic potential. ajpchem.org

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311+G**) (Note: The following data is illustrative and based on typical computational results for similar aromatic compounds.)

| Property | Calculated Value |

| Total Energy | -688.7 Hartrees |

| Dipole Moment | 3.45 Debye |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 1.1 eV |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. icm.edu.pl Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for calculating molecular properties. While computationally more demanding than DFT, ab initio methods can offer a higher level of theoretical accuracy for the electronic structure and energy of this compound. These high-accuracy calculations are particularly useful for benchmarking the results obtained from DFT and for studying excited state properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. taylorandfrancis.comyoutube.comyoutube.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. ajpchem.org A smaller gap suggests that the molecule is more reactive. For this compound, the amino group (an electron-donating group) and the carboxylic acid group (an electron-withdrawing group) on the naphthalene (B1677914) ring will significantly influence the energies and distributions of the HOMO and LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical computational results for similar aromatic compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are also invaluable for predicting and interpreting the spectroscopic properties of molecules, such as NMR, IR, and Raman spectra. These predictions can aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. nih.gov Computational methods can predict the NMR chemical shifts (¹H and ¹³C) of this compound. mdpi.com These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure and assign the resonances in the NMR spectrum.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. rasayanjournal.co.in Computational calculations of vibrational frequencies can be performed using DFT. nih.gov The calculated frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. researchgate.net By comparing the theoretical spectra with experimental spectra, the observed vibrational bands can be assigned to specific functional groups and vibrational modes within the this compound molecule. This is particularly useful for understanding the vibrations of the amino group, the carboxylic acid group, and the naphthalene ring system.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and based on typical computational results for similar aromatic compounds.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino (N-H) | Symmetric Stretch | 3350 |

| Amino (N-H) | Asymmetric Stretch | 3450 |

| Carboxylic Acid (O-H) | Stretch | 3100 |

| Carbonyl (C=O) | Stretch | 1720 |

| Naphthalene Ring (C=C) | Stretch | 1600-1450 |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum chemical method for predicting the electronic absorption spectra (UV-Vis) of molecules. This computational technique calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. The simulation process typically involves first optimizing the ground-state geometry of the molecule using DFT, followed by a TD-DFT calculation to determine the electronic transitions from the ground state to various excited states.

For a molecule like this compound, a TD-DFT study would provide valuable insights into how the π-electron system of the naphthalene core, influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) group, governs its interaction with ultraviolet and visible light. However, a thorough review of scientific databases indicates that specific TD-DFT simulation results for the UV-Vis spectrum of this compound have not been published.

Investigation of Intramolecular and Intermolecular Interactions

Hydrogen Bonding Analysis and Tautomeric Forms

Intramolecular hydrogen bonding can significantly influence the conformation and chemical properties of a molecule. In this compound, a potential intramolecular hydrogen bond could exist between the carboxylic acid proton and the nitrogen atom of the amino group, or vice versa, depending on the molecular conformation. Computational analysis, often using methods like the Atoms in Molecules (AIM) theory, can characterize the strength and nature of such bonds.

Furthermore, the presence of both acidic (carboxyl) and basic (amino) functional groups raises the possibility of tautomerism, particularly proton transfer from the carboxylic acid to the amino group to form a zwitterionic tautomer. Quantum chemical calculations are essential for determining the relative energies and stabilities of different tautomeric forms in the gas phase and in solution. At present, specific computational studies detailing the hydrogen bonding patterns and the relative stabilities of potential tautomers of this compound are not available in the literature.

Conformational Analysis and Potential Energy Surfaces